Vincarubine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Vincarubine is a novel bisindole alkaloid derived from the plant species Vinca minor. This compound belongs to a broader class of monoterpene indole alkaloids, which are known for their structural complexity and diverse biological activities. Vincarubine is characterized by its unique structure, which consists of two indole units connected through a linker, contributing to its distinctive chemical properties and potential therapeutic applications .

The biological activity of vincarubine is primarily linked to its potential medicinal properties. Like other indole alkaloids, vincarubine exhibits a range of pharmacological effects, including cytotoxicity against cancer cell lines. Studies have indicated that vincarubine may have vasodilatory effects similar to those observed with vincamine, another well-known alkaloid from the same plant family. The specific mechanisms of action and therapeutic potential of vincarubine continue to be an area of active research .

Vincarubine can be synthesized through various methods that leverage the biosynthetic pathways of Vinca minor. The synthesis often involves multi-step processes including hydroxylation, methylation, and epoxidation. For instance, starting from tabersonine or vincadifformine, enzymatic conversions lead to the formation of intermediates that can subsequently be transformed into vincarubine through rearrangement reactions and further modifications . Additionally, synthetic approaches may utilize chemical reagents to facilitate specific transformations characteristic of indole alkaloids.

Vincarubine's applications are primarily explored within the pharmaceutical field due to its potential therapeutic effects. Its structural similarity to other well-studied indole alkaloids suggests possible uses in treating conditions such as hypertension and certain types of cancer. Research into its efficacy and safety profiles is ongoing, with the aim of developing vincarubine as a viable candidate for drug formulation .

Interaction studies involving vincarubine focus on its biochemical interactions within biological systems. Preliminary data suggest that vincarubine may interact with various cellular pathways similar to other indole alkaloids. For example, studies have shown that vincamine influences neurotransmitter release and vascular function, indicating that vincarubine could share these properties. Detailed pharmacokinetic studies are necessary to fully understand how vincarubine behaves in biological systems and its potential interactions with other drugs .

Vincarubine is part of a larger family of bisindole alkaloids that includes several structurally related compounds. Below is a comparison highlighting the uniqueness of vincarubine:

| Compound Name | Structure Type | Notable Properties | Source Plant |

|---|---|---|---|

| Vincamine | Monoterpene Indole Alkaloid | Vasodilatory effects; used in cognitive enhancement | Vinca minor |

| Vincristine | Dimeric Indole Alkaloid | Anticancer properties; inhibits mitosis | Catharanthus roseus |

| Vindoline | Monoterpene Indole Alkaloid | Precursor in vincristine synthesis | Catharanthus roseus |

| Vincadifformine | Monoterpene Indole Alkaloid | Precursor for several MIAs; vasodilator | Vinca minor |

Vincarubine's unique bisindole structure sets it apart from these compounds, potentially offering distinct pharmacological profiles and mechanisms of action not observed in its relatives . Further research is required to elucidate these differences and explore the full spectrum of vincarubine's biological activities.

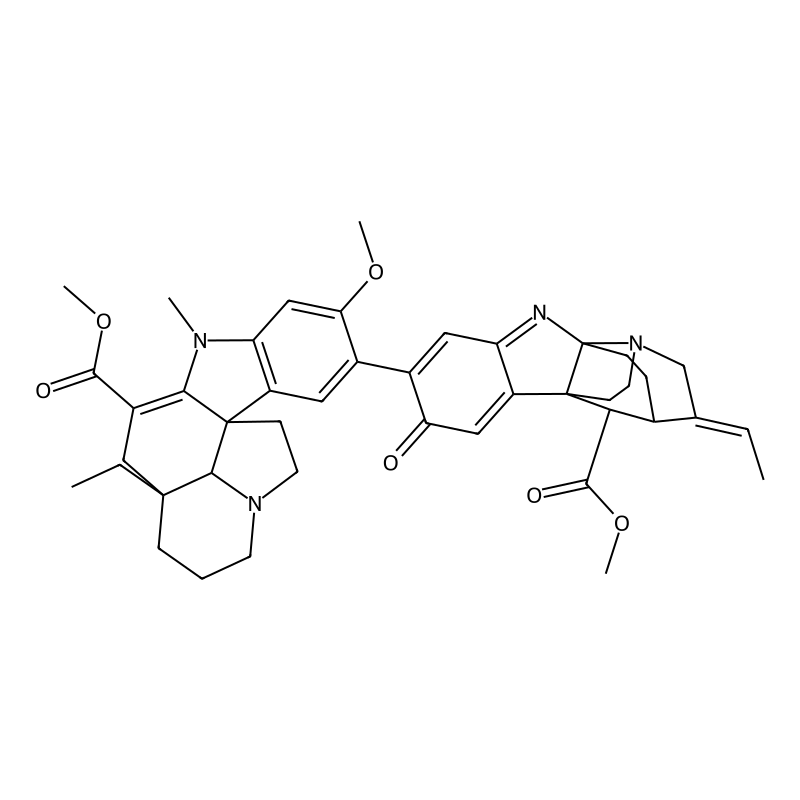

Molecular Formula C43H50N4O6

Vincarubine possesses the molecular formula C43H50N4O6, representing a complex bisindole alkaloid structure [1] [3]. This molecular formula indicates the presence of 43 carbon atoms, 50 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms within the molecular framework [1]. The compound belongs to the class of dimeric indole alkaloids, marking it as the first bisindole alkaloid isolated from the leaves of lesser periwinkle (Vinca minor) [20]. The molecular formula reflects the complex nature of this natural product, which results from the coupling of two distinct indole-containing monomeric units [2] [19].

Molecular Weight and Physicochemical Properties

The molecular weight of vincarubine has been determined to be 718.9 grams per mole through computational analysis [1] [3]. This substantial molecular weight is consistent with the compound's bisindole nature and complex structural architecture [2]. The physicochemical properties of vincarubine are characteristic of large alkaloid molecules, exhibiting limited solubility in aqueous media while demonstrating enhanced solubility in organic solvents [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 718.9 g/mol | [1] [3] |

| Molecular Formula | C43H50N4O6 | [1] [3] |

| Chemical Classification | Bisindole alkaloid | [2] [19] |

| Natural Source | Vinca minor | [2] [20] |

| CAS Number | 107290-03-9 | [3] |

The compound exhibits characteristics typical of indole alkaloids, including optical activity and specific spectroscopic signatures that facilitate its identification and characterization [8] [11].

Structural Components and Building Blocks

Vincarubine is constructed from two distinct monomeric building blocks that have been identified through comprehensive spectroscopic analysis [2] [19]. The structural elucidation has revealed that the building blocks of the molecule are vincorane and aspidospermane residues [2] [19]. These two structural units are connected through a specific linkage that creates the characteristic bisindole framework of vincarubine [2].

The vincorane moiety represents one half of the dimeric structure, while the aspidospermane residue constitutes the other half [19]. This structural arrangement is unique among the alkaloids isolated from Vinca minor, as vincarubine represents the only alkaloid with a bisindole structure reported from this plant species [9] [11]. The connection between these two building blocks involves complex stereochemical considerations that contribute to the overall three-dimensional architecture of the molecule [2] [8].

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has played a crucial role in the structural elucidation of vincarubine and the determination of its relative configuration [2] [8]. The proton nuclear magnetic resonance spectrum of vincarubine provides detailed information about the hydrogen environments within the molecule, allowing for the identification of the various structural features [11]. The spectrum reveals characteristic signals corresponding to aromatic protons from both indole units, as well as aliphatic protons from the bridging regions and side chains [11].

Carbon-13 nuclear magnetic resonance spectroscopy has been particularly valuable in confirming the structural assignments and providing detailed information about the carbon framework of vincarubine [11] [27]. The carbon-13 spectrum displays signals consistent with the presence of multiple aromatic carbon atoms, ester carbonyls, and various aliphatic carbons that comprise the complex molecular architecture [11]. The chemical shifts observed in both proton and carbon-13 spectra are consistent with the proposed bisindole structure containing vincorane and aspidospermane residues [2] [19].

Two-dimensional nuclear magnetic resonance techniques have provided additional structural information, allowing for the establishment of connectivity patterns within the molecule [11]. These advanced spectroscopic methods have been instrumental in confirming the stereochemical relationships between different parts of the molecule and supporting the proposed structural model [8] [11].

Mass Spectrometry

Mass spectrometry analysis has provided definitive molecular weight confirmation and fragmentation pattern information for vincarubine [8] [11]. The molecular ion peak observed in the mass spectrum corresponds to the calculated molecular weight of 718.9 atomic mass units, confirming the molecular formula C43H50N4O6 [1] [3]. The fragmentation patterns observed in the mass spectrum provide valuable structural information about the connectivity and stability of different portions of the molecule [11].

The mass spectrometric data supports the bisindole nature of vincarubine by revealing characteristic fragmentation patterns that are consistent with the presence of two indole-containing units [11]. The fragmentation behavior provides insights into the relative stability of the vincorane and aspidospermane portions of the molecule, as well as the nature of the linkage between these structural units [8] [11]. High-resolution mass spectrometry has been employed to obtain accurate mass measurements that support the proposed molecular formula and aid in structural confirmation [30].

Infrared Spectroscopy

Infrared spectroscopy has provided complementary structural information for vincarubine, revealing characteristic absorption bands that correspond to specific functional groups within the molecule [10] [12]. The infrared spectrum displays absorption bands consistent with the presence of indole nitrogen-hydrogen stretching vibrations, aromatic carbon-carbon stretching modes, and ester carbonyl stretching frequencies [10] [31]. These spectroscopic features are characteristic of bisindole alkaloids and support the structural assignments made through other analytical techniques [31].

The carbonyl stretching regions in the infrared spectrum provide information about the ester functionalities present in vincarubine [10] [31]. The observed frequencies are consistent with the presence of methyl ester groups, which are characteristic structural features of many Vinca alkaloids [11] [31]. The aromatic stretching regions display patterns that are consistent with substituted indole rings, supporting the proposed structural model [31].

The infrared spectroscopic data has been particularly valuable in confirming the presence of specific functional groups and providing complementary evidence for the structural assignments made through nuclear magnetic resonance and mass spectrometry [12] [31]. The combination of these spectroscopic techniques has enabled a comprehensive characterization of the molecular structure of vincarubine [2] [8].

Stereochemistry and Configuration

Relative Configuration Analysis

The relative configuration of vincarubine has been determined through comprehensive spectroscopic analysis, particularly focusing on nuclear magnetic resonance data and stereochemical correlations [2] [8]. The structural elucidation studies have revealed that vincarubine possesses a specific three-dimensional arrangement that is critical for its chemical and biological properties [2] [8]. The relative configurations of the new bisindole alkaloid vincarubine and its derivatives have been deduced from detailed spectral data analysis [2] [8].

The stereochemical analysis has focused on the key stereocenters within both the vincorane and aspidospermane portions of the molecule [2] [19]. The relative configuration at these critical positions has been established through careful analysis of nuclear magnetic resonance coupling patterns, chemical shift values, and comparison with related alkaloid structures [8] [15]. The stereochemical assignments have been supported by the analysis of derivatives, including two oxygen-acetyldihydro derivatives that provided additional structural confirmation [2] [8].

| Structural Unit | Configuration Feature | Analysis Method |

|---|---|---|

| Vincorane moiety | Relative stereochemistry | Nuclear magnetic resonance spectroscopy [2] |

| Aspidospermane moiety | Stereocenter configuration | Spectral data comparison [8] |

| Linking region | Spatial arrangement | Three-dimensional analysis [2] |

The determination of relative configuration has been crucial for understanding the three-dimensional structure of vincarubine and its relationship to other members of the Vinca alkaloid family [8] [15].

Conformational Analysis

Conformational analysis of vincarubine has revealed important information about the preferred spatial arrangements of the molecule in solution [8] [15]. The conformational preferences of vincarubine are influenced by the presence of two large indole-containing units and the nature of the linkage between them [2] [8]. The analysis has shown that the molecule adopts specific conformations that minimize steric interactions while maintaining the structural integrity of both monomeric units [15] [17].

The conformational analysis has been supported by nuclear magnetic resonance studies that provide information about the dynamic behavior of the molecule in solution [8] [11]. The spectroscopic data indicates that vincarubine exhibits conformational flexibility within certain regions while maintaining relatively rigid arrangements in others [11] [15]. This conformational behavior is typical of bisindole alkaloids and contributes to their unique chemical and physical properties [15] [17].

Distribution in Vinca minor

Vincarubine represents one of the approximately 50 monoterpene indole alkaloids produced by Vinca minor Linnaeus, commonly known as the lesser periwinkle [1] [2]. This evergreen herbaceous shrub, native to central and southern Europe, serves as the exclusive natural source of vincarubine within the plant kingdom [1]. The compound belongs to the broader family of bisindole alkaloids that characterize the specialized metabolic profile of this medicinally important species [2].

Plant Tissue Localization

Vincarubine exhibits specific tissue distribution patterns within Vinca minor, with documented occurrence primarily in the aerial parts of the plant, particularly the leaves [2]. The alkaloid is found alongside other structurally related monoterpene indole alkaloids including vincamine, vincadifformine, minovincinine, minovine, picrinine, eburnamine, eburnamonine, and strictamine [2]. This co-localization suggests shared biosynthetic machinery and regulatory mechanisms governing the tissue-specific accumulation of these specialized metabolites.

The tissue-specific distribution reflects the complex cellular compartmentalization observed in related Apocynaceae species. Similar to the well-characterized Catharanthus roseus system, monoterpene indole alkaloid biosynthesis in Vinca minor likely involves multiple cell types, with early pathway steps occurring in internal phloem-associated parenchyma cells and later modifications taking place in epidermal and specialized idioblast cells [3] [4]. This spatial organization ensures efficient metabolic channeling and prevents interference between competing biosynthetic pathways.

Quantification Methods

Multiple analytical approaches have been developed for the quantification of vincarubine and related alkaloids in Vinca minor extracts. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) represents the most widely employed technique, utilizing octadecyl silica chromatographic columns with acetonitrile-ammonium carbonate mobile phases and detection wavelengths of 260-274 nanometers [5] [6].

Coulometric electrode array detection, when coupled with gradient HPLC, provides enhanced sensitivity and selectivity for measuring the typically low concentrations of vincarubine found in plant extracts [6]. This electrochemical approach can detect alkaloid levels below 50 picograms on-column, making it particularly suitable for natural product analysis where compound concentrations may be limiting [6].

Fluorometric quantification methods have been developed specifically for alkaloid determination in Vinca minor preparations [7]. These techniques employ ion pair extraction with sodium-9,10-dimethoxy-anthracene-sulfonate, followed by dichloromethane extraction and fluorometric detection [7]. The method demonstrates limits of detection below 0.3 micrograms per milliliter and quantification limits below 0.9 micrograms per milliliter for most alkaloids [7].

Isolation Techniques

The isolation of vincarubine from Vinca minor requires sophisticated chromatographic strategies due to the complex alkaloid mixture present in plant extracts. Initial extraction typically involves methanolic percolation of dried plant material, followed by acid-base partitioning to concentrate the alkaloid fraction [8]. Multiple extraction protocols have been optimized, with method variations including tartaric acid treatment, benzene extraction, and pH-controlled partitioning steps [8].

Preparative HPLC serves as the primary technique for final purification of vincarubine from crude alkaloid extracts [9]. Reverse-phase chromatography using C18 stationary phases with gradient elution provides optimal separation of the complex alkaloid mixture [10]. The distinctive dark-red coloration of vincarubine, reminiscent of the related alkaloid flexicorine, aids in visual identification during chromatographic fractionation [11].

Vacuum liquid chromatography on mixed silica gel-aluminum oxide columns provides an intermediate purification step, effectively reducing sample complexity before final HPLC separation [8]. Charcoal column chromatography has also proven effective for alkaloid adsorption and selective elution, with gradient methanol elution providing good recovery of alkaloid fractions [8].

Biosynthetic Pathway

Precursors in Indole Alkaloid Biosynthesis

Vincarubine biosynthesis follows the canonical monoterpene indole alkaloid pathway established for the Apocynaceae family [12] [13]. The pathway initiates with the formation of strictosidine, the universal precursor to all monoterpene indole alkaloids, through the enzyme-catalyzed condensation of tryptamine and secologanin [12]. Tryptamine originates from the shikimate pathway via tryptophan decarboxylase-mediated decarboxylation of tryptophan [12] [14]. Secologanin derives from the plastidic non-mevalonate pathway through a complex series of terpenoid biosynthetic transformations [12].

The strictosidine synthase-catalyzed Pictet-Spengler reaction between tryptamine and secologanin yields strictosidine with high stereoselectivity, establishing the 3S configuration that characterizes most downstream alkaloid products [15]. This glucoalkaloid serves as a protected form of the highly reactive aglycone that becomes available following strictosidine β-glucosidase-mediated deglycosylation [14].

Subsequent pathway intermediates leading to vincarubine likely include the formation of geissoschizine through the action of geissoschizine synthase, followed by various oxidative and cyclization reactions that establish the complex polycyclic framework characteristic of bisindole alkaloids [13] [16]. The exact sequence of enzymatic transformations connecting strictosidine to vincarubine remains incompletely elucidated, representing a significant gap in current understanding of Vinca minor alkaloid metabolism.

Key Enzymatic Steps

The biosynthetic route to vincarubine involves multiple enzymatic modifications of core monoterpene indole alkaloid scaffolds. Cytochrome P450 monooxygenases play crucial roles in hydroxylation reactions that introduce functional groups necessary for subsequent cyclization and coupling reactions [1] [16]. These enzymes demonstrate remarkable substrate specificity and regioselectivity, ensuring proper metabolic channeling toward target alkaloid structures.

O-methyltransferases contribute essential methylation steps that modify hydroxylated intermediates. The recently characterized vincadifformine 16-O-methyltransferase from Vinca minor exemplifies this enzyme class, demonstrating the capacity to methylate 16-hydroxylated derivatives of tabersonine, vincadifformine, and lochnericine [13]. This enzyme exhibits kinetic parameters consistent with its proposed role in alkaloid biosynthesis, with a Km value of 0.94 ± 0.06 micromolar for 16-hydroxytabersonine [13].

Reductases and oxidases facilitate the complex stereochemical transformations required for bisindole alkaloid formation. Recent discoveries have identified oxidase-reductase pairs capable of inverting C3 stereochemistry in monoterpene indole alkaloids, providing mechanistic insights into the formation of alkaloids with altered stereochemical configurations [17]. These enzyme systems represent sophisticated evolutionary adaptations that expand the structural diversity accessible through monoterpene indole alkaloid biosynthesis.

Gene Expression and Regulation

The regulation of vincarubine biosynthesis involves complex temporal and spatial control mechanisms that coordinate the expression of multiple biosynthetic genes [13] [16]. Transcriptomic analyses of Vinca minor have revealed tissue-specific expression patterns for monoterpene indole alkaloid biosynthetic genes, with enhanced expression observed in young leaves compared to older tissues [13]. This pattern correlates with the preferential accumulation of alkaloids in metabolically active plant organs.

Environmental factors significantly influence the expression of alkaloid biosynthetic genes in Vinca minor. Light exposure modulates the transcription of key pathway enzymes, with enhanced alkaloid production observed under specific illumination conditions [13]. Methyl jasmonate treatment induces dramatic changes in alkaloid profiles, suggesting the involvement of stress-responsive signaling pathways in metabolic regulation [9] [18].

Gene co-expression networks provide insights into the regulatory coordination of vincarubine biosynthesis [13]. These analyses reveal clusters of co-regulated genes involved in monoterpene indole alkaloid metabolism, facilitating the identification of candidate genes for missing biosynthetic steps. The integration of transcriptomic and metabolomic data enables the prediction of gene-metabolite associations that guide experimental validation of proposed enzymatic functions.

Relationship to Other Vinca Alkaloids

Comparative Analysis with Vincalutine

Vincarubine and vincalutine represent the only two bisindole alkaloids isolated from Vinca species to date, distinguishing them from the predominantly monomeric alkaloids that characterize this genus [19]. Both compounds share fundamental structural features consistent with their classification as bisindole alkaloids, including two indole units connected through complex bridging systems that distinguish them from simple monomeric alkaloids [19].

The structural relationship between vincarubine and vincalutine reflects their likely derivation from common biosynthetic intermediates through divergent enzymatic modifications. Both alkaloids exhibit the characteristic dark coloration associated with certain bisindole alkaloids, with vincarubine displaying a distinctive dark-red hue reminiscent of flexicorine [11]. This chromophoric property suggests the presence of extended conjugated systems that contribute to their optical characteristics.

Comparative pharmacological studies of vincarubine and vincalutine remain limited due to their relatively recent discovery and low natural abundance. However, their structural similarity to other bioactive bisindole alkaloids suggests potential therapeutic applications similar to those demonstrated by related compounds from Catharanthus roseus and other Apocynaceae species [20]. The unique structural features of these Vinca bisindoles may confer distinct biological activities worthy of detailed investigation.

Position in Monoterpene Indole Alkaloid Biosynthetic Network

Vincarubine occupies a specialized position within the broader monoterpene indole alkaloid biosynthetic network of Vinca minor [1] [16]. The compound represents a terminal product of a complex biosynthetic pathway that diverges from the main vincamine biosynthetic route at an intermediate stage, likely involving vincadifformine as a key branch point [16]. This metabolic positioning explains the co-occurrence of vincarubine with other alkaloids derived from similar precursors.

The biosynthetic network analysis reveals that vincarubine formation requires additional enzymatic steps beyond those involved in monomeric alkaloid synthesis [21]. These steps likely include oxidative coupling reactions that join two indole units to form the characteristic bisindole structure. The enzymatic machinery responsible for these coupling reactions remains largely uncharacterized in Vinca minor, representing a significant frontier for future biochemical investigations.